molecular formula C10H7BrF4O2 B6286429 2-(5-Bromo-2-fluoro-4-(trifluoromethyl)phenyl)-1,3-dioxolane CAS No. 2643367-88-6

2-(5-Bromo-2-fluoro-4-(trifluoromethyl)phenyl)-1,3-dioxolane

Cat. No.: B6286429
CAS No.: 2643367-88-6
M. Wt: 315.06 g/mol
InChI Key: VIGJJLMGSURZJW-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-fluoro-4-(trifluoromethyl)phenyl)-1,3-dioxolane is a synthetic organic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a phenyl ring, which is further connected to a 1,3-dioxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-fluoro-4-(trifluoromethyl)phenyl)-1,3-dioxolane typically involves multi-step organic reactions. One common method starts with the bromination of 2-fluoro-4-(trifluoromethyl)aniline to introduce the bromine atom at the 5-position. This is followed by a cyclization reaction with ethylene glycol under acidic conditions to form the 1,3-dioxolane ring. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the synthesis. The use of catalysts and automated systems can enhance the efficiency and consistency of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-fluoro-4-(trifluoromethyl)phenyl)-1,3-dioxolane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: It can be involved in cross-coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of a base.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide can yield a methoxy-substituted derivative, while Suzuki-Miyaura coupling can produce a variety of biaryl compounds.

Scientific Research Applications

Chemistry

In chemistry, 2-(5-Bromo-2-fluoro-4-(trifluoromethyl)phenyl)-1,3-dioxolane is used as a building block for the synthesis of more complex molecules. Its unique substituents make it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound can be used to design and synthesize potential pharmaceutical agents. The presence of fluorine and trifluoromethyl groups can enhance the metabolic stability and bioavailability of drug candidates.

Industry

In the industrial sector, this compound can be utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and unique electronic properties.

Mechanism of Action

The mechanism by which 2-(5-Bromo-2-fluoro-4-(trifluoromethyl)phenyl)-1,3-dioxolane exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets in the target protein.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Bromo-2-chloro-4-(trifluoromethyl)phenyl)-1,3-dioxolane
  • 2-(5-Bromo-2-fluoro-4-methylphenyl)-1,3-dioxolane
  • 2-(5-Bromo-2-fluoro-4-(trifluoromethyl)phenyl)-1,3-dioxane

Uniqueness

Compared to similar compounds, 2-(5-Bromo-2-fluoro-4-(trifluoromethyl)phenyl)-1,3-dioxolane stands out due to the presence of both fluorine and trifluoromethyl groups, which impart unique electronic properties and reactivity. These features can influence the compound’s behavior in chemical reactions and its interactions with biological targets, making it a valuable tool in research and industrial applications.

Properties

IUPAC Name

2-[5-bromo-2-fluoro-4-(trifluoromethyl)phenyl]-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrF4O2/c11-7-3-5(9-16-1-2-17-9)8(12)4-6(7)10(13,14)15/h3-4,9H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIGJJLMGSURZJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC(=C(C=C2F)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrF4O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.06 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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